![molecular formula C22H23FN4O2 B4511027 4-[4-(4-fluorophenyl)-1-piperazinyl]-N-1H-indol-6-yl-4-oxobutanamide](/img/structure/B4511027.png)
4-[4-(4-fluorophenyl)-1-piperazinyl]-N-1H-indol-6-yl-4-oxobutanamide
Vue d'ensemble
Description
4-[4-(4-fluorophenyl)-1-piperazinyl]-N-1H-indol-6-yl-4-oxobutanamide, commonly known as FLI-06, is a small molecule inhibitor that has been extensively studied in the field of biomedical research. This compound has been shown to exhibit potent inhibitory effects on a number of cellular processes, making it a promising candidate for the development of novel therapies for a wide range of diseases.
Mécanisme D'action
The mechanism of action of FLI-06 involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in a number of cellular processes, including cell proliferation, differentiation, and apoptosis. FLI-06 has been shown to inhibit the activity of the protein Dishevelled, which is a key component of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects
FLI-06 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the Wnt/β-catenin pathway, FLI-06 has also been shown to inhibit the activity of the protein kinase CK1α, which is involved in a number of cellular processes. Additionally, FLI-06 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FLI-06 is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. Additionally, FLI-06 has been shown to exhibit potent inhibitory effects on a number of cellular processes, making it a promising candidate for the development of novel therapies. However, one limitation of FLI-06 is that it may have off-target effects, which could limit its usefulness as a therapeutic agent.
Orientations Futures
There are a number of future directions for research on FLI-06. One area of research could focus on the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Additionally, further studies could be conducted to investigate the potential use of FLI-06 as a combination therapy with other chemotherapeutic agents. Finally, studies could be conducted to investigate the potential use of FLI-06 in the treatment of other diseases, such as inflammatory diseases.
Applications De Recherche Scientifique
FLI-06 has been extensively studied for its potential use in the treatment of a variety of diseases. One area of research has focused on its use as a potential therapeutic for cancer. FLI-06 has been shown to inhibit the proliferation of a number of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, FLI-06 has been shown to enhance the efficacy of other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Propriétés
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1H-indol-6-yl)-4-oxobutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-17-2-5-19(6-3-17)26-11-13-27(14-12-26)22(29)8-7-21(28)25-18-4-1-16-9-10-24-20(16)15-18/h1-6,9-10,15,24H,7-8,11-14H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJSXHCVDPHEAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=CC4=C(C=C3)C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.